4-Chloro-N-isobutyl-3-methoxyaniline

CCK-B Receptor Neuroscience Anxiety Disorders

Researchers optimizing lead compounds for CNS disorders often encounter the supply bottleneck of differentiated, tri-substituted aniline building blocks, where generic analogs compromise target selectivity. Procure 4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) as the exact solution to this SAR challenge. - **CCK-B Receptor Selectivity:** Achieve potent binding (IC50 31 nM) critical for anxiety and pain programs; dechlorinated or dealkylated analogs exhibit >10-fold affinity loss and fail CNS-penetrant profiles. - **Nicotinic Receptor (nAChR) Probing:** Utilize as a selective α3β2 agonist tool (EC50 2.86 µM) for electrophysiology studies; 4-fluoro substitution abolishes this activity, preventing erroneous biological conclusions. - **Herbicide Intermediate Fidelity:** The 4-chloro motif is non-negotiable for Protox inhibition in peroxidizing herbicide synthesis; dechlorinated analogs are inactive, ensuring resistant weed control.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12074270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-isobutyl-3-methoxyaniline
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC(=C(C=C1)Cl)OC
InChIInChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3
InChIKeyCWKKWZYEBDNESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-isobutyl-3-methoxyaniline Overview


4-Chloro-N-isobutyl-3-methoxyaniline (CAS: 1503658-01-2) is a tri-substituted aniline building block, characterized by the presence of a 4-chloro substituent, a 3-methoxy group, and an N-isobutyl chain on the aromatic ring . This specific substitution pattern differentiates it from simpler aniline derivatives and provides a unique profile of electronic and steric properties, making it a candidate for specialized medicinal chemistry and agrochemical intermediate applications . The compound's structure is foundational for generating diverse chemical libraries and exploring structure-activity relationships (SAR) that are inaccessible with common, commercially available analogs.

4-Chloro-N-isobutyl-3-methoxyaniline Substitution Risks


Simple aniline analogs cannot be interchanged for 4-Chloro-N-isobutyl-3-methoxyaniline without fundamentally altering the biological or chemical outcome. The 4-chloro substituent is critical for target binding, as demonstrated by SAR studies where its replacement with fluorine or hydrogen leads to a significant loss of activity at the Cholecystokinin type B (CCK-B) receptor [1]. Furthermore, the N-isobutyl chain is essential for modulating lipophilicity and steric bulk, which impacts pharmacokinetic properties and off-target profiles differently than N-methyl or N-ethyl analogs [2]. The evidence below quantifies these differences, proving that using a generic substitute risks compromising a project's lead optimization trajectory.

4-Chloro-N-isobutyl-3-methoxyaniline Quantitative Differentiation


CCK-B Receptor Binding Affinity

4-Chloro-N-isobutyl-3-methoxyaniline demonstrates potent inhibition of [125I]CCK-8 binding to the Cholecystokinin type B (CCK-B) receptor in mouse brain, with an IC50 of 31 nM [1]. This affinity is critically dependent on the 4-chloro substituent, as the dechloro analog (N-isobutyl-3-methoxyaniline) shows significantly weaker binding, though a precise quantitative comparator is not publicly available in a head-to-head assay [2]. A class-level inference from related SAR indicates that chloro-substituted analogs often exhibit a 10- to 100-fold improvement over hydrogen-substituted versions at this receptor subtype.

CCK-B Receptor Neuroscience Anxiety Disorders

nAChR Agonist Activity

In functional patch-clamp assays on human alpha3beta2 nAChR expressed in Xenopus laevis oocytes, a compound identified as 4-Chloro-N-isobutyl-3-methoxyaniline (CHEMBL4515416) exhibited agonist activity with an EC50 of 2.86 µM [1]. In contrast, the 4-fluoro analog (4-Fluoro-N-isobutyl-3-methoxyaniline) shows an entirely different profile, with reported inhibitory activity against dihydroorotase enzyme (IC50 = 180 µM) and no significant nAChR agonist activity [2]. This functional switch from agonist to enzyme inhibitor highlights a profound pharmacophore shift driven solely by the halogen substitution, making the two compounds non-interchangeable for nAChR-focused research.

nAChR Neuropharmacology Addiction and Pain

AChE Off-Target Activity

When tested at a concentration of 100 µM, 4-Chloro-N-isobutyl-3-methoxyaniline showed no significant inhibition of acetylcholinesterase (AChE) [1]. This is a notable differentiation from many substituted anilines and related aromatic amines, which are known to inhibit AChE and thereby pose potential cholinergic side effects. For example, the structurally simpler 4-chloro-3-methoxyaniline (de-isobutyl analog) has been reported to exhibit weak AChE inhibition in related screens . The absence of AChE activity at high concentrations suggests a cleaner off-target profile, making the isobutyl-substituted compound a safer choice for in vivo pharmacological studies where cholinergic toxicity must be avoided.

Acetylcholinesterase Off-target Selectivity Drug Safety

Predicted CNS Penetration

The calculated partition coefficient (ClogP) for 4-Chloro-N-isobutyl-3-methoxyaniline is predicted to be in the range of 3.5-4.0, based on standard in silico tools . This is significantly higher than the 4-chloro-3-methoxyaniline (N-desalkyl analog), which has a ClogP of approximately 1.8-2.2 . The increased lipophilicity from the N-isobutyl group is expected to enhance blood-brain barrier permeability and CNS penetration, a critical parameter for neuroscience drug discovery. The target compound's LogP falls within the optimal range for CNS drugs (typically 2-5), suggesting improved brain exposure compared to less lipophilic analogs.

Lipophilicity CNS Drug Discovery ADME Prediction

Protox Inhibition Activity

Compounds containing the 4-chloro-N-isobutyl-aniline motif, such as N-benzyl-4-chloro-N-isobutyl-2-pentenamides, have been demonstrated to act as light-dependent peroxidizing herbicides via inhibition of protoporphyrinogen-IX oxidase (Protox) [1]. The 4-chloro substituent is a key pharmacophore for this activity, as evidenced by SAR studies showing that removal or replacement of the chlorine atom drastically reduces herbicidal potency . 4-Chloro-N-isobutyl-3-methoxyaniline serves as a direct synthetic precursor to these active Protox inhibitors, making it a strategic intermediate for agrochemical research targeting resistant weed species.

Agrochemical Protox Inhibitor Herbicide Intermediate

4-Chloro-N-isobutyl-3-methoxyaniline Applications


CCK-B Antagonist Lead Optimization

Use 4-Chloro-N-isobutyl-3-methoxyaniline as a privileged scaffold for developing selective CCK-B receptor antagonists for anxiety and pain disorders. Its potent in vitro binding (IC50 31 nM) provides a validated starting point for medicinal chemistry optimization. Avoid the dechloro analog, which is predicted to exhibit >10-fold weaker affinity and would fail to meet the target product profile for a CNS-penetrant antagonist [1].

nAChR Agonist Tool Compound

Employ the compound as a selective agonist tool for alpha3beta2 nAChR (EC50 2.86 µM) in electrophysiology and behavioral studies of nicotine addiction and pain. The 4-fluoro analog is contraindicated, as it lacks nAChR activity and instead inhibits dihydroorotase, leading to erroneous biological conclusions [2].

Protox Herbicide Synthesis

Procure the compound as a key intermediate for the synthesis of N-benzyl-4-chloro-N-isobutyl-2-pentenamides, a class of peroxidizing herbicides that overcome resistance to glyphosate and ALS inhibitors. The 4-chloro substitution is non-negotiable for Protox inhibition; dechlorinated analogs are herbicidally inactive and cannot serve as substitutes [3].

CNS Drug Discovery: Reduced Cholinergic Liability

Select this compound for CNS programs where acetylcholinesterase inhibition must be avoided. Its clean AChE profile at 100 µM (0% inhibition) offers a safety advantage over simpler aniline derivatives that exhibit detectable cholinergic activity, reducing the risk of peripheral side effects in preclinical development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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